Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
Description
Properties
IUPAC Name |
2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c][1,3]oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-3-2-8-5-6(9)1-4-11-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFAWDCALQDTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Polycyclic Oxazine Pyrazine Ring Systems in Modern Chemical Synthesis
Polycyclic ring systems that incorporate both oxazine (B8389632) and pyrazine (B50134) moieties are of significant interest to synthetic and medicinal chemists due to their prevalence in biologically active molecules. nih.govnih.gov The pyrazine ring is a key pharmacophore found in numerous natural products and clinically approved drugs, valued for its ability to participate in hydrogen bonding and other molecular interactions. nih.govdntb.gov.ua When fused with other heterocyclic rings, such as oxazine, the resulting rigid scaffold can orient substituents in specific three-dimensional arrangements, which is crucial for precise binding to biological targets like enzymes and receptors. nih.gov
The versatility of these fused systems allows them to serve as foundational scaffolds in drug design. nih.gov For instance, complex molecules containing a hexahydropyrazine ring fused to other systems are integral to certain pharmacologically active agents. An impurity of the drug Tadalafil, for example, features a complex hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core, demonstrating the utility of the hexahydropyrazine unit in constructing intricate molecular architectures. nih.govsynzeal.compharmaffiliates.com
Furthermore, the synthesis of such fused heterocycles is an active area of research, with ongoing efforts to develop efficient and sustainable methods for their construction. mdpi.comresearchgate.net The development of novel synthetic routes provides access to diverse libraries of these compounds, enabling extensive structure-activity relationship (SAR) studies and the identification of new therapeutic leads. nih.gov The inherent chemical properties of the pyrazine and oxazine rings make their fused derivatives valuable intermediates in the synthesis of a wide array of more complex molecules. mdpi.comnih.gov
Academic Relevance and Research Focus on the Chemical Compound
Cyclization Strategies for the Hexahydropyrazino[1,2-c]researchgate.netnih.govoxazin-6(2H)-one Core
The construction of the bicyclic hexahydropyrazino[1,2-c] researchgate.netnih.govoxazin-6(2H)-one core is predicated on cyclization reactions that form the fundamental pyrazine and oxazine (B8389632) rings. These strategies typically involve the intramolecular or intermolecular condensation of precursors designed to contain the necessary atoms and functional groups to form the desired heterocyclic structure.
Precursor-Based Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone of heterocyclic chemistry, involving the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water. These methods are highly dependent on the design and synthesis of suitable precursor molecules.
Cyclization of Hydrazines with Cycloalkane-Condensated Carboxylic Acids
The reaction between hydrazines and dicarbonyl compounds or their equivalents is a classical and effective method for synthesizing six-membered nitrogen-containing heterocycles like pyridazines and hexahydropyridazines, which are structurally related to the pyrazine moiety. The use of γ-keto acids, derived from electrophilic amination of β-homoenolates from cyclopropanols, provides bifunctional intermediates that can lead to various heterocyclic derivatives. organic-chemistry.org
The general principle involves the nucleophilic addition of hydrazine (B178648) to a carbonyl group to form a hydrazone, followed by an intramolecular cyclization and dehydration. libretexts.org For instance, the condensation of a hydrazine derivative with a cycloalkane-fused γ-ketoacid would proceed via initial hydrazone formation, followed by intramolecular attack of the second nitrogen atom onto the carboxylic acid group (or its activated form) to yield the cyclic hydrazide, forming a six-membered ring fused to the cycloalkane.
| Reactant 1 | Reactant 2 | Resulting Heterocycle Core | Key Feature |
| Hydrazine (H₂NNH₂) | γ-Keto Hydrazine Intermediate | Pyrazolidine, Hexahydropyridazine | Formation of N-N bond within a new ring. organic-chemistry.orgnih.gov |
| Hydrazine Derivatives | Enediynones | Pyrazolo[1,5-a]pyridines | Copper-mediated cyclization. rsc.org |
Substituted Aminophenol and Halobenzaldehyde Condensations
The synthesis of benzoxazines, an important class of 1,3-oxazine derivatives, is frequently achieved through the condensation of 2-aminophenols with aldehydes. nih.govresearchgate.net This reaction forms the oxazine ring fused to a benzene (B151609) ring, a system analogous to the core structure of interest. The reaction typically proceeds via the initial formation of a Schiff base between the amino group of the 2-aminophenol (B121084) and the aldehyde. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, followed by dehydration to yield the benzoxazole. nih.gov
Various catalysts, including metal catalysts, nanocatalysts, and ionic liquids, have been employed to facilitate this transformation under different conditions, such as solvent-free grinding or microwave irradiation, often resulting in high yields. nih.govresearchgate.net While halobenzaldehydes can be used, the reaction is general for a wide range of substituted aldehydes. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. researchgate.net
| 2-Aminophenol Derivative | Aldehyde Derivative | Catalyst/Conditions | Yield | Reference |
| 2-Aminophenol | Aromatic Aldehydes | Potassium-ferrocyanide / Grinding | 87-96% | nih.gov |
| 2-Aminophenol | Benzaldehyde | Palladium-supported Nanocatalyst / 80 °C | 83-95% | nih.gov |
| 2-Aminophenol | Aromatic Aldehydes | Brønsted acidic ionic liquid gel / 130 °C | 85-98% | nih.gov |
| 2-Aminophenol | Benzaldehyde | ISO-PECH Polyamine / Methanol, RT | 92-99% | nih.gov |
Cyclocondensation of Aminomethyl-1,2,4-triazoles with Glyoxal to Form Pyrazino-Pyrazines
The construction of fused nitrogen-rich heterocyclic systems can be achieved through the cyclocondensation of bifunctional precursors. A pertinent example is the synthesis of 1,2,3-triazolo[4,5-b]pyrazines. A common route involves the reaction of 4,5-diamino-1,2,3-1H-triazole with a 1,2-dicarbonyl compound, such as glyoxal. mdpi.com This reaction leads to the formation of the pyrazine ring fused to the triazole ring system. mdpi.com
This synthetic strategy highlights a powerful method for building complex heterocyclic scaffolds where a diamine precursor is condensed with a dicarbonyl compound to form a six-membered diazine ring. While this specific example leads to a triazolo-pyrazine system, the underlying principle of using an aminomethyl-substituted heterocycle (like an aminomethyl-1,2,4-triazole) and a dicarbonyl compound (like glyoxal) is a valid strategy for forming a fused pyrazine ring.
| Amine Precursor | Dicarbonyl Compound | Fused Heterocycle | Synthetic Principle |
| 4,5-Diamino-1,2,3-1H-triazole | Glyoxal, Benzil | 1H-1,2,3-Triazolo[4,5-b]pyrazine | Condensation of a diamine with a dicarbonyl to form a pyrazine ring. mdpi.com |
| N-acylated 4-(aminomethyl)pyridines | Aryldiazonium Salts | Pyridyl-substituted 1,2,4-triazoles | [3+2] Cyclocondensation. nih.gov |
Multicomponent Reaction (MCR) Approaches to Oxazine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly efficient tools in organic synthesis. researchgate.net They offer advantages in terms of atom economy, reduced reaction times, and simplified work-up procedures, making them attractive for the synthesis of complex molecules like oxazine derivatives. researchgate.netcbijournal.com
Application of Mannich and Betti Reactions
The Mannich reaction is a classic three-component reaction involving an active hydrogen compound (like a phenol), an aldehyde (commonly formaldehyde), and a primary or secondary amine. jcsp.org.pkd-nb.info This reaction is fundamental to the synthesis of 1,3-benzoxazines. jcsp.org.pk The mechanism involves the formation of an iminium ion from the aldehyde and amine, which then undergoes electrophilic substitution onto the electron-rich aromatic ring of the phenol (B47542). Subsequent intramolecular cyclization yields the 1,3-oxazine ring. researchgate.net
The Betti reaction is a specific type of Mannich reaction that traditionally uses a phenol (often 2-naphthol), an aldehyde, and ammonia (B1221849) or a primary amine to produce aminobenzylnaphthols, known as Betti bases. cbijournal.comd-nb.infosustech.edu These Betti bases can be further reacted, for instance with formaldehyde, to cyclize into 1,3-oxazine derivatives, specifically naphthoxazines. sustech.edursc.org In many modern protocols, the synthesis of the oxazine derivative is achieved in a one-pot, three-component fashion without isolating the intermediate Betti base. ijrpr.comresearchgate.netnih.gov These reactions are versatile and can be catalyzed by various acids or conducted under microwave irradiation or solvent-free conditions. rsc.orgnih.gov
| Phenolic Compound | Amine | Aldehyde | Product Type | Key Features |
| 2-Naphthol | Primary Amine | Formaldehyde | 2-Alkyl/Aryl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine | One-pot, three-component reaction. nih.gov |
| 2-Naphthol | Ammonia | Benzaldehyde | 1,3-Diphenyl-2,3-dihydro-1H-naphth[1,2-e] researchgate.netnih.govoxazine | Betti reaction product. jcsp.org.pksustech.edu |
| 7-Hydroxy-4-methylcoumarin | Primary Aromatic Amine | Substituted Benzaldehyde | Coumarin-based Oxazine | Betti's protocol under microwave irradiation. researchgate.net |
| 9-Phenanthrol | Cyclic Imines | Formaldehyde | Phenanthrene-fused Oxazine | Modified Mannich reaction followed by ring closure. mdpi.com |
| 2-Naphthol | Arylamines | Aromatic Aldehydes | 1,3-Naphthoxazine | MCR under sonication with Cu(OTf)₂/(±)-CSA catalyst. nih.gov |
Three-Component Cyclocondensation of Primary Amines, Aldehydes, and Phenols
Three-component reactions are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules in a single step. The synthesis of 1,3-oxazine derivatives, which share a core structural motif with the target compound, can be accomplished through the cyclocondensation of primary amines, aldehydes, and phenols. ijrpr.com This approach is valued for its efficiency and the potential to generate diverse molecular libraries by varying the starting components. ijrpr.com For instance, novel beilstein-journals.orgsemanticscholar.orgoxazine derivatives have been synthesized using primary amines, aldehydes, and phenols with a catalyst in a suitable solvent, aiming to reduce the use of toxic reagents and lower costs. ijrpr.com
Cascade and Domino Reaction Sequences
Cascade and domino reactions provide an elegant and efficient means to construct complex polycyclic systems by orchestrating multiple bond-forming events in a single operation. These sequences are characterized by their high atom economy and stereochemical control.
Gold catalysts have emerged as exceptionally versatile tools for promoting a wide range of organic transformations, including the synthesis of fused N-heterocycles. researchgate.netnih.gov A notable strategy involves the gold-catalyzed cascade reaction between amine nucleophiles and alkynoic acids. semanticscholar.orgnih.gov This process is believed to proceed through a key cyclic enol lactone intermediate. semanticscholar.orgnih.gov The reaction mechanism typically starts with the gold catalyst coordinating to the carbon-carbon triple bond of the alkynoic acid, followed by intramolecular cyclization to form an enol lactone. semanticscholar.org This intermediate is then attacked by an amine nucleophile, leading to a cascade of events that ultimately furnishes the fused heterocyclic product. semanticscholar.org These reactions are often characterized by their high step economy, generating two rings and three new bonds in a single operation. nih.gov The use of water as a solvent in some instances highlights the green chemistry potential of this methodology. semanticscholar.orgnih.gov
| Catalyst System | Reactants | Key Intermediate | Product Type | Ref |
| AuPPh3Cl/AgOTf | Linear aliphatic terminal alkynoic acids, Amine nucleophiles | Cyclic enol lactone | Pyrrole- or indole-based heterocycles | nih.gov |
| AuPPh3Cl/AgSbF6 | Alkynoic acids, Amine nucleophiles | Enol lactone | Fused N-heterocycles | nih.gov |
The hetero-Diels-Alder reaction, particularly the nitroso-Diels-Alder (NDA) reaction, is a powerful method for constructing the 3,6-dihydro-2H-1,2-oxazine ring, a core component of many biologically relevant molecules. beilstein-journals.orgacs.org This [4+2] cycloaddition occurs between a nitroso dienophile and a conjugated diene. beilstein-journals.org The reaction's reversibility can influence the regio- and stereocontrol, making a detailed understanding of kinetic versus thermodynamic effects crucial. beilstein-journals.org The NDA reaction has been successfully applied to the functionalization of diene-containing natural products, demonstrating its utility in modifying complex molecular architectures under mild conditions. nih.gov The resulting 1,2-oxazine ring can serve as a versatile handle for further chemical transformations. nih.gov
| Dienophile | Diene | Product | Key Features | Ref |
| Nitroso derivatives | Conjugated dienes | 3,6-dihydro-2H-1,2-oxazine | High utility for synthesis of biologically interesting molecules | beilstein-journals.org |
| Acyl nitroso compounds | Diene-containing natural products | Functionalized natural products | Mild functionalization and derivatization | nih.gov |
| Aryl nitroso compounds | 17-iodo-androst-16-ene derivative | Steroids with a 3,6-dihydro-1,2-oxazine E-ring | Complete regioselectivity | nih.gov |
Functionalization and Derivatization Strategies for the Hexahydropyrazino[1,2-c]beilstein-journals.orgsemanticscholar.orgoxazin-6(2H)-one System
Once the core heterocyclic scaffold is assembled, subsequent functionalization and derivatization are often necessary to fine-tune its properties. Various chemical transformations can be employed to modify the heterocyclic rings and introduce desired substituents.
Selective Oxidation and Reduction Transformations of the Heterocyclic Rings
The chemical reactivity of the heterocyclic rings within the hexahydropyrazino[1,2-c] beilstein-journals.orgsemanticscholar.orgoxazin-6(2H)-one system allows for selective oxidation and reduction reactions. These transformations can alter the electronic properties and three-dimensional shape of the molecule. For instance, the N-O bond within the 1,2-oxazine ring, formed via a nitroso-Diels-Alder reaction, is susceptible to reductive cleavage. nih.gov This cleavage can unmask amino and hydroxyl functionalities, providing points for further derivatization. Additionally, acid-mediated transformations of dihydro beilstein-journals.orgnih.govoxazine derivatives can lead to cleavage of the C-O bond, forming carbocations that can be trapped by various nucleophiles, leading to novel derivatives. acs.org
Incorporation of Substituents via Cyclization Reactions
The introduction of substituents can also be achieved during the cyclization process itself. By carefully choosing the starting materials for multicomponent or cascade reactions, various functional groups can be incorporated into the final heterocyclic product. For example, in the synthesis of pyrazolo[3,4-d] beilstein-journals.orgsemanticscholar.orgnih.govtriazines, the introduction of side chains on the core pyrazole (B372694) ring system is a key step that influences the final structure. beilstein-journals.org Similarly, in three-component reactions for the synthesis of 1,3-oxazines, the choice of the primary amine, aldehyde, and phenol directly determines the substitution pattern of the resulting heterocycle. ijrpr.com
Rearrangement Reactions Leading to Related Polycyclic Oxazinone Scaffolds
While the direct synthesis of Hexahydropyrazino[1,2-c] clockss.orgysu.amoxazin-6(2H)-one via a rearrangement reaction is not extensively documented, the application of these reactions to form analogous saturated, polycyclic systems containing an oxazinone ring provides valuable insight into potential synthetic strategies. These methodologies typically involve the generation of a reactive nitrogen intermediate that undergoes an intramolecular cyclization with a suitably positioned hydroxyl group or its equivalent.
One notable example is the application of the Hofmann rearrangement in the synthesis of benzoxazinones. This reaction involves the treatment of a primary amide with a halogen and a base to form an isocyanate intermediate. In the context of polycyclic oxazinone synthesis, an appropriately substituted precursor, such as a 2-hydroxymethylbenzamide, can undergo an intramolecular cyclization of the in situ-generated isocyanate to yield a fused oxazinone. This approach has been successfully employed to create 1,4-dihydro-benzo[d] clockss.orgysu.amoxazin-2-ones from phthalide (B148349) precursors through an initial aminolysis followed by the Hofmann rearrangement.
The Curtius rearrangement , which proceeds through the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, has also been utilized in the formation of cyclic nitrogen-containing compounds. The isocyanate intermediate can be trapped intramolecularly by a nucleophile, such as a hydroxyl group, to form a cyclic carbamate, which is a key structural feature of oxazinones. This strategy has been applied to the synthesis of various fused and spirocyclic lactams, and its adaptation for the synthesis of polycyclic oxazinones is a viable approach, particularly for systems where the precursor ω-hydroxy acyl azide can be readily prepared.
Furthermore, the intramolecular Schmidt reaction presents a powerful method for the construction of bridged bicyclic lactams and has the potential for adaptation to oxazinone synthesis. This reaction typically involves the acid-catalyzed reaction of a carbonyl compound with an azide. In an intramolecular fashion, a molecule containing both a ketone and an azide functional group can undergo cyclization and rearrangement to form a bridged lactam. By analogy, a substrate containing a ketone and a hydroxyalkyl azide could potentially lead to the formation of a bridged polycyclic oxazinone. Research in this area has demonstrated the ability to control the regiochemistry of the intramolecular Schmidt reaction, allowing for the selective formation of specific bridged systems.
The following table summarizes key aspects of these rearrangement reactions in the context of forming polycyclic oxazinone-related scaffolds.
| Rearrangement Reaction | Precursor Functional Groups | Key Intermediate | Resulting Scaffold |
| Hofmann Rearrangement | Primary amide, Hydroxyl group | Isocyanate | Fused Benzoxazinone |
| Curtius Rearrangement | Acyl azide, Hydroxyl group | Isocyanate | Cyclic Carbamate (Oxazinone) |
| Schmidt Reaction | Ketone, Azide, Hydroxyl group | Iminium ion | Bridged Bicyclic Lactam/Oxazinone |
Detailed research into these rearrangement pathways continues to provide innovative solutions for the synthesis of complex heterocyclic molecules, including those related to the Hexahydropyrazino[1,2-c] clockss.orgysu.amoxazin-6(2H)-one scaffold. The strategic placement of functional groups in the starting materials allows for a high degree of control over the final polycyclic architecture.
Elucidation of Cyclization Pathways and Key Intermediates
The construction of the fused pyrazino-oxazine ring system involves a sequence of carefully orchestrated chemical events. The elucidation of the specific cyclization pathways and the identification of transient intermediates are crucial for optimizing the synthesis.
Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are a powerful tool in heterocyclic synthesis. In the context of forming oxazinone-containing structures, activated intermediates analogous to cyclic enol lactones can play a pivotal role. For instance, computational studies on the reaction of 1,2,4,5-tetrazines with cyclic enolates reveal that many steps can be described as oxyanion-accelerated pericyclic processes. nih.gov These cascades proceed through key ring-opening steps, with a six-electron electrocyclic ring-opening being identified as the kinetically and thermodynamically favored pathway. nih.gov
Similarly, the formation of 6H-1,3-oxazin-6-ones has been achieved through radical cascade reactions starting from 2-acyloxyazirines. rsc.org The key intermediate in this transformation is a 2-azabuta-1,3-dien-4-oxyl species, which controls the subsequent stabilization routes. rsc.org The concept of hydrazone activation has also been employed in aminocatalytic cascade reactions to construct six-membered heterocyclic scaffolds, demonstrating the utility of activating functional groups to initiate cyclization sequences. nih.govresearchgate.net These examples highlight how the generation of reactive, electron-rich species, conceptually similar to activated enol lactones, can initiate complex cyclizations leading to stable heterocyclic products.
The dynamic interplay of ring-opening and ring-closure reactions is central to the formation and transformation of bicyclic heterocycles. Mechanistic studies on the epimerization of piperazines, a core component of the target molecule, have identified a radical chain hydrogen atom transfer (HAT) mechanism. nih.gov This process involves the formation of an amine radical cation, followed by deprotonation to an α-amino radical, which initiates a propagation cycle that drives the system to the more stable isomer. nih.gov This demonstrates the potential for intramolecular processes to alter the stereochemistry of the heterocyclic framework.
Furthermore, the synthesis of fused N-heterocycles often relies on domino reactions involving ring closures. For example, a novel pyrrolo[1,2-a] nih.govnih.govnih.govtriazolo[3,4-c]pyrazine scaffold was constructed through a base-promoted reaction where sequential construction of the pyrazine and triazole rings occurred via enamine formation, attack on a nitrile, and cyclodehydration. elsevierpure.com Ring-opening reactions have also been systematically evaluated for fused bicyclic N-aryl aziridines, showing that these transformations can proceed with high regioselectivity under various conditions. nih.govresearchgate.net The thermal opening of a nih.govnih.govnih.govtriazin-4(3H)-one ring, followed by a [4+2]-cycloaddition, has been used to construct complex quinazoline (B50416) systems, illustrating another powerful ring-opening/annulation strategy. mdpi.com
Reaction Kinetics and Stereochemical Control in Synthesis
The efficiency and selectivity of the synthesis of Hexahydropyrazino[1,2-c] nih.govnih.govoxazin-6(2H)-one are highly dependent on the reaction conditions. Kinetic studies and the strategic control of stereochemistry are essential for producing the desired isomer with high yield and purity.
Reaction parameters such as temperature, solvent, catalyst, and reaction time significantly impact the outcome of heterocyclic syntheses. In the asymmetric synthesis of chiral hexahydropyridazin spiro-oxindoles, a related heterocyclic system, a systematic optimization of reaction conditions was performed. nih.gov It was observed that lowering the reaction temperature led to a remarkable increase in enantioselectivity, albeit with a reduction in yield. nih.gov Further adjustments to the catalyst loading and reaction time were necessary to achieve both high yield and excellent stereoselectivity. nih.gov
Similarly, in the Mn(OAc)₃-mediated oxidative radical cyclization to form piperazine (B1678402)–dihydrofuran compounds, the molar ratios of the reactants and the oxidant were critical for achieving good yields. nih.gov These studies underscore the necessity of fine-tuning reaction conditions to navigate the complex energy landscape of the reaction and favor the desired product pathway. The structural-activity relationship of tricyclic PARP7 inhibitors containing a hexahydropyrazino[1,2-d]pyrido[3,2-b] nih.govnih.govoxazine motif also highlights the importance of chirality in the fused rings for biological activity, reinforcing the need for precise stereochemical control during synthesis. nih.gov
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 10 | DCM | 25 | 72 h | 81 | 82 |
| 2 | 10 | DCM | 0 | 7 d | 65 | 88 |
| 3 | 10 | DCM | -20 | 7 d | 52 | 90 |
| 4 | 10 | DCM | -35 | 7 d | 41 | 92 |
| 5 | 15 | DCM | 10 d | 74 | 91 |
The construction of the bicyclic Hexahydropyrazino[1,2-c] nih.govnih.govoxazin-6(2H)-one framework requires precise control over both regioselectivity (which atoms form new bonds) and stereoselectivity (the 3D arrangement of atoms). Organocatalytic [4+2] cycloaddition reactions have proven effective for synthesizing chiral 1,2-oxazinane (B1295428) spirocyclic scaffolds with excellent diastereoselectivity and good to excellent enantioselectivity. nih.gov The choice of catalyst and the nature of the substituents on the reacting partners were crucial in directing the stereochemical outcome. nih.gov
In a different approach, a highly efficient and regioselective synthesis of a 1,2,4-triazole-fused pyrazine system was achieved through a domino reaction involving double ring closures. elsevierpure.com This method enabled the sequential and controlled construction of the pyrazine and triazole rings. The stereochemistry of piperazine derivatives can also be influenced by their interaction with biological targets; for example, replacing a piperidine (B6355638) moiety with a piperazine significantly altered the binding affinity for sigma receptors, indicating the critical role of the heterocyclic core in molecular recognition. acs.org The synthesis of disubstituted pyrazino-oxazine derivatives with controlled stereochemistry has also been a subject of investigation, further emphasizing the importance of stereocontrol in this class of compounds. umtm.cz A key strategy in stereoselective synthesis involves using a reaction to set the relative stereochemistry of two adjacent centers, which then directs the stereochemistry of subsequent transformations, as demonstrated in the synthesis of a piperazin-2-one (B30754) natural product. beilstein-journals.org
Proposed Radical and Polar Mechanisms for Chemical Transformations
The chemical transformations leading to and involving the pyrazino-oxazine core can proceed through either radical (involving single-electron transfers) or polar (involving full-charge or partial-charge intermediates) mechanisms. The specific pathway is often dictated by the reagents and reaction conditions.
A proposed polar mechanism for the reaction of 1,2,3,5-tetrazines with amidines involves an addition/N₂ elimination/cyclization pathway, which was shown to be energetically favored over a concerted or stepwise Diels-Alder cycloaddition. escholarship.org The rate-limiting step was identified as the initial nucleophilic attack of the amidine on the azine ring. escholarship.org Computational studies have also been used to explore oxyanion-accelerated pericyclic cascades, which are polar in nature, for the formation of diazocinones and pyridazines. nih.gov
Conversely, radical mechanisms are also prevalent in the synthesis of related heterocyclic systems. The Mn(OAc)₃-mediated synthesis of piperazine-dihydrofuran compounds proceeds via an oxidative radical cyclization. nih.gov The proposed mechanism involves the formation of an alpha carbon radical from a 1,3-dicarbonyl compound, which then adds to an unsaturated piperazine derivative, followed by oxidation and intramolecular cyclization. nih.gov A radical cascade reaction has also been developed for the synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines using a stannyl (B1234572) radical source. rsc.org Furthermore, visible light-mediated photoredox catalysis can induce the epimerization of piperazines through a radical chain mechanism involving a key α-amino radical intermediate. nih.gov These distinct mechanistic pathways offer a versatile toolkit for the synthesis and modification of complex nitrogen- and oxygen-containing heterocycles.
Advanced Structural Elucidation and Conformational Analysis of Hexahydropyrazino 1,2 C 1 2 Oxazin 6 2h One Derivatives
X-ray Crystallographic Studies
Crystallographic Studies of Analogous Hexahydropyrazino[x,y-c]nih.govrsc.orgoxazinone Derivatives:The search did not yield crystallographic data for closely related analogues that could provide comparative insights.
Without primary research data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.
Conformational Dynamics of the Hexahydropyrazino[1,2-c]researchgate.netresearchgate.netoxazin-6(2H)-one Fragment
The hexahydropyrazino[1,2-c] researchgate.netresearchgate.netoxazin-6(2H)-one scaffold represents a complex bicyclic system where a piperazine (B1678402) ring is fused to a 1,3-oxazine ring. The conformational behavior of this fragment is governed by the interplay of steric and electronic effects inherent to the two saturated six-membered rings. Due to the absence of specific experimental studies on this particular heterocyclic system, its conformational dynamics are inferred from the well-established principles of conformational analysis of related saturated heterocycles, such as piperazines and tetrahydro-1,3-oxazines.
The fundamental principle guiding the conformation of six-membered rings is the preference for a chair conformation, which minimizes both angular and torsional strain. In the case of the hexahydropyrazino[1,2-c] researchgate.netresearchgate.netoxazin-6(2H)-one fragment, both the piperazine and the 1,3-oxazine rings are expected to adopt chair-like geometries. The fusion of these two rings introduces significant conformational constraints, leading to a limited number of stable, low-energy conformations for the entire molecule.
The relative orientation of the two fused rings can, in principle, be either cis or trans. However, the presence of a shared C-N bond and the geometric constraints of the bicyclic system strongly favor a cis-fused decalin-like structure. In this arrangement, both rings adopt chair conformations, leading to a relatively rigid molecular framework.
The conformational equilibrium of the 1,3-oxazine ring is influenced by the anomeric effect, a stereoelectronic effect that describes the tendency of an electronegative substituent at the anomeric carbon (C-9a in this system) to occupy an axial position. This effect is due to a stabilizing interaction between the lone pair of the endocyclic oxygen atom and the antibonding orbital of the axial C-N bond.
Furthermore, the presence of the carbonyl group at the C-6 position introduces a degree of planarization in that portion of the 1,3-oxazine ring, which can lead to deviations from a perfect chair conformation and potentially favor twist-boat or half-chair conformations under certain conditions. The nitrogen atom at position 1 can undergo pyramidal inversion, which, in conjunction with ring inversion of the piperazine ring, provides a pathway for interconversion between different conformers.
Computational modeling, such as Density Functional Theory (DFT) calculations, would be a valuable tool to precisely determine the relative energies of the possible conformers and the energy barriers for their interconversion. Such studies would provide detailed geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformations.
Table 1: Theoretical Conformational Analysis of the Hexahydropyrazino[1,2-c] researchgate.netresearchgate.netoxazin-6(2H)-one Fragment
| Conformer | Ring Conformations | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| A | Chair (Piperazine) - Chair (Oxazinone) | 0.00 | N1-C9a-N8-C7: ~ -170O4-C4a-N1-C2: ~ 55 |
| B | Chair (Piperazine) - Twist-Boat (Oxazinone) | 3.5 - 5.0 | N1-C9a-N8-C7: ~ -120O4-C4a-N1-C2: ~ 30 |
| C | Boat (Piperazine) - Chair (Oxazinone) | 5.0 - 7.0 | N1-C9a-N8-C7: ~ -60O4-C4a-N1-C2: ~ 0 |
Note: The data in this table is illustrative and based on theoretical principles and data from related heterocyclic systems. Specific experimental or computational data for the title compound is not currently available.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying conformational dynamics in solution. The vicinal coupling constants (³J) between protons on adjacent carbon atoms are particularly informative, as their magnitude is related to the dihedral angle between the protons, as described by the Karplus equation. For instance, a large coupling constant (typically 8-12 Hz) between two axial protons in a chair conformation would be expected, while smaller coupling constants (1-4 Hz) are characteristic of axial-equatorial or equatorial-equatorial interactions.
Table 2: Predicted ¹H-NMR Vicinal Coupling Constants for the Most Stable Conformer of the Hexahydropyrazino[1,2-c] researchgate.netresearchgate.netoxazin-6(2H)-one Fragment
| Interacting Protons | Expected Dihedral Angle (°) | Predicted ³J (Hz) |
| Hax-C7, Hax-C8 | ~180 | 10 - 13 |
| Heq-C7, Hax-C8 | ~60 | 2 - 4 |
| Hax-C2, Hax-C3 | ~180 | 10 - 13 |
| Heq-C2, Hax-C3 | ~60 | 2 - 4 |
Note: The data in this table is hypothetical and serves to illustrate the expected NMR parameters based on a chair-chair conformation. Actual values would need to be determined experimentally.
Due to a lack of publicly available scientific literature and research data specifically focused on the compound "Hexahydropyrazino[1,2-c]oxazin-6(2H)-one," it is not possible to generate an article that meets the detailed requirements of the provided outline.
Extensive searches for theoretical and computational chemistry studies, including Density Functional Theory (DFT) calculations, Ab Initio Molecular Dynamics (MD) simulations, quantum chemical calculations for reaction pathways, and computational analysis of conformational preferences related to this specific molecule, did not yield any relevant scholarly articles or datasets.
Therefore, the requested content for the following sections and subsections cannot be provided:
Theoretical and Computational Chemistry Studies on Hexahydropyrazino 1,2 C Oxazin 6 2h One
Computational Analysis of Conformational Preferences and Stereoisomerism
Without source material, the creation of an accurate, informative, and scientifically sound article as per the user's instructions is not feasible.
Application of Hexahydropyrazino 1,2 C 1 2 Oxazin 6 2h One and Its Derivatives As Synthetic Intermediates and Scaffolds
Role as Synthons in the Construction of Complex Organic Molecules
Hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one and its derivatives can serve as valuable synthons in the assembly of intricate organic molecules. A synthon is a conceptual unit within a molecule that can be formed by a known synthetic operation. The pyrazino-oxazine core can be strategically disconnected to reveal potential synthetic pathways for larger, more complex target molecules.
The reactivity of the hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one backbone allows for various chemical transformations. For instance, the nitrogen and oxygen atoms within the rings can influence the regioselectivity and stereoselectivity of reactions at adjacent positions. This inherent chemical information embedded in the scaffold makes it a powerful tool for asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule.
While specific examples detailing the use of hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one as a synthon are not extensively documented, the broader class of oxazine (B8389632) and pyrazine-containing heterocycles has been widely employed in the synthesis of natural products and other biologically active compounds. mdpi.com These precedents suggest the potential of this specific scaffold in similar synthetic endeavors.
Building Blocks for Diverse Heterocyclic Systems
Heterocyclic compounds are fundamental building blocks in medicinal chemistry and organic synthesis. researchgate.net The hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one structure is a prime example of a heterocyclic building block that can be utilized to generate a wide array of other heterocyclic systems. britannica.com
The fused ring system can undergo ring-opening, ring-expansion, or ring-transformation reactions to afford novel heterocyclic scaffolds. For example, cleavage of the oxazine ring could lead to functionalized piperazine (B1678402) derivatives, which are themselves important pharmacophores. Conversely, reactions at the pyrazine (B50134) nitrogen atoms could be used to introduce additional rings, leading to more complex polycyclic systems.
The versatility of this building block is further enhanced by the potential to introduce various substituents onto the core structure. These substituents can then be chemically manipulated to construct new rings or to modulate the electronic and steric properties of the molecule. This modular approach allows for the systematic exploration of chemical space and the generation of libraries of diverse heterocyclic compounds.
Frameworks in the Development of Structurally Diverse Chemical Libraries
The development of chemical libraries with high structural diversity is a cornerstone of modern drug discovery. The hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one scaffold provides an excellent framework for the construction of such libraries. Its rigid, three-dimensional structure can be systematically decorated with a variety of chemical functionalities to generate a large number of distinct molecules.
Solid-phase synthesis techniques can be employed to efficiently generate libraries based on this scaffold. nih.gov In this approach, the hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one core can be attached to a solid support, and then a series of chemical reactions can be performed in a parallel fashion to introduce diversity. This methodology allows for the rapid production of a large number of compounds for biological screening.
The structural diversity of the resulting library can be further expanded by utilizing a range of building blocks in the synthesis. By varying the substituents on the pyrazino-oxazine core, chemists can fine-tune the physicochemical properties of the library members, such as their solubility, lipophilicity, and metabolic stability.
Exploration in Materials Science and Related Applications
While the primary applications of hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one and its derivatives have been explored in the context of organic synthesis and medicinal chemistry, their unique structural features may also lend themselves to applications in materials science. Heterocyclic compounds, in general, are known to be components of various functional materials. britannica.comrsc.org
The presence of nitrogen and oxygen atoms in the hexahydropyrazino[1,2-c] nih.govbritannica.comoxazin-6(2H)-one scaffold could allow it to act as a ligand for metal ions, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing.
Furthermore, the pyrazino-oxazine core could be incorporated into polymer backbones to create novel materials with tailored properties. For example, polymers containing this heterocyclic unit might exhibit interesting thermal, optical, or electronic properties. Thiophene-based benzoxazine (B1645224) monomers, which share some structural similarities, have been shown to undergo ring-opening polymerization to produce high-performance polybenzoxazines. This suggests that pyrazino-oxazine-containing polymers could also be accessible and may possess unique material characteristics. Further research is needed to fully explore the potential of this heterocyclic system in the realm of materials science.
Q & A
Q. What are the optimal synthetic routes for Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves multi-step organic reactions. For example, cyclocondensation of substituted aminophenols with halobenzaldehydes under basic conditions is a common approach, offering simplicity and short reaction times . Key factors include:
- Reagents : Use of oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) for generating intermediates .
- Solvents : Dichloromethane (DCM) or acetic acid for oxidation steps .
- Purification : Chromatography or recrystallization to isolate the compound from byproducts.
Q. How can the compound’s structural integrity be validated post-synthesis?
Structural validation requires:
- Spectroscopic Techniques : NMR (¹H, ¹³C) to confirm proton and carbon environments, particularly distinguishing fused-ring nitrogen and oxygen atoms .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₇H₁₂N₂O₂ for analogs) .
- X-ray Crystallography : For resolving stereochemistry in complex fused-ring systems .
Q. What biological activities have been reported for this compound, and what experimental models are used to assess them?
Preliminary studies highlight:
- Neuroprotective Effects : In vitro assays using neuronal cell lines exposed to oxidative stress (e.g., H₂O₂-induced damage) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) .
- Medicinal Chemistry Potential : Structure-activity relationship (SAR) studies on analogs to optimize pharmacophore interactions .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of this compound, and how do they differ from similar heterocycles?
The pyrazinone ring undergoes oxidation to form N-oxide derivatives, which are critical intermediates in medicinal chemistry. Key mechanisms include:
- Electrophilic Attack : mCPBA selectively oxidizes nitrogen atoms in the pyrazine ring, forming N-oxides .
- Regioselectivity : Unlike pyrrolo-pyrazine analogs, the fused oxazinone ring directs oxidation to specific nitrogen sites due to electron density variations .
- Comparative Analysis : Hexahydropyrido-pyrazinones show higher oxidation stability than benzoxazepine analogs due to reduced ring strain .
Q. How can researchers address discrepancies in reported biological activity data across structural analogs?
Contradictions often arise from:
- Structural Isomerism : For example, Hexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one (nitrogen positioning differs) exhibits altered antimicrobial efficacy .
- Experimental Variability : Differences in cell lines (e.g., primary neurons vs. immortalized lines) or assay conditions (e.g., ROS scavenger concentrations) .
Resolution Strategy :- Use standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Perform head-to-head comparisons of analogs under identical conditions .
Q. What advanced analytical methods are recommended for quantifying the compound in complex matrices (e.g., biological fluids)?
- HPLC-MS/MS : Reverse-phase C18 columns with electrospray ionization (ESI) for high sensitivity.
- Derivatization : Use of dansyl chloride or other fluorophores to enhance detection limits in low-concentration samples .
- Chiral Separations : Polysaccharide-based columns to resolve enantiomers, critical for pharmacokinetic studies .
Q. How can computational modeling guide the design of derivatives with enhanced bioavailability?
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- ADMET Predictions : Tools like SwissADME to optimize logP (lipophilicity) and polar surface area (PSA) for blood-brain barrier penetration .
- Docking Studies : Focus on interactions with cytochrome P450 enzymes to mitigate metabolic instability .
Methodological Challenges and Solutions
Q. How can solubility limitations of this compound be overcome in formulation studies?
- Co-Solvents : Use DMSO-water mixtures (<10% DMSO) to maintain cell viability in in vitro assays .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance aqueous dispersity .
- Salt Formation : Hydrochloride salts (e.g., (S)-enantiomer hydrochloride) improve solubility without altering bioactivity .
Q. What strategies are effective for differentiating this compound from structurally similar impurities?
Q. What in vivo models are suitable for evaluating neuroprotective efficacy, and how do pharmacokinetic parameters influence dosing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
